Ferrostatin-1

Description

Properties

IUPAC Name |

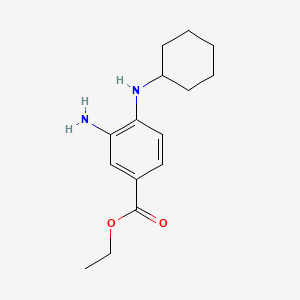

ethyl 3-amino-4-(cyclohexylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHBVMHOBZBWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347174-05-4 | |

| Record name | Ethyl 3-amino-4-(cyclohexylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ferrostatin-1: A Technical Guide to its Discovery, Synthesis, and Application in Ferroptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrostatin-1 (Fer-1) has emerged as a cornerstone tool in the study of ferroptosis, a unique form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Its discovery has not only provided a means to specifically inhibit this process but has also catalyzed a deeper understanding of the molecular mechanisms underpinning ferroptosis and its role in a wide array of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[2][3] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to this compound, tailored for researchers and professionals in the field of drug discovery and development.

Discovery of this compound

This compound was identified through a high-throughput screening of small molecule libraries aimed at discovering compounds that could prevent a specific form of non-apoptotic cell death induced by the small molecule erastin.[4] This screening effort, led by the Stockwell and Conrad groups, ultimately pinpointed Fer-1 as a potent and selective inhibitor of what they termed "ferroptosis".[4] The seminal research demonstrated that Fer-1 could suppress erastin-induced ferroptosis in HT-1080 fibrosarcoma cells with high efficacy.[5]

Chemical Synthesis

This compound, with the IUPAC name ethyl 3-amino-4-(cyclohexylamino)benzoate, is a synthetic molecule.[6] A general scheme for the synthesis of ferrostatins has been described.[1] While detailed, step-by-step synthesis protocols are often proprietary or found within the extensive supplementary materials of primary research articles, the general approach involves the formation of the substituted aniline core structure followed by esterification. The synthesis is considered to be relatively straightforward, contributing to its widespread availability and use in research.[1]

Chemical Properties of this compound

| Property | Value |

| CAS Number | 347174-05-4 |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | ethyl 3-amino-4-(cyclohexylamino)benzoate |

| Solubility | Soluble in DMSO (>9.8 mg/mL) |

Mechanism of Action

This compound functions as a potent radical-trapping antioxidant (RTA), which is central to its ability to inhibit ferroptosis.[8] The core mechanism involves the scavenging of lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is a hallmark of ferroptosis.[2][8]

Key aspects of this compound's mechanism of action include:

-

Radical Scavenging: Fer-1 directly intercepts and neutralizes lipid peroxyl radicals within cellular membranes.[8] This action prevents the propagation of lipid damage and the subsequent execution of the ferroptotic cell death program.[2]

-

Inhibition of Lipid Peroxidation: By trapping radicals, Fer-1 effectively suppresses the accumulation of lipid hydroperoxides (LOOHs), the toxic byproducts of lipid peroxidation.[8]

-

Interaction with 15-Lipoxygenase (15-LOX): Research suggests that Fer-1 can inhibit the production of hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HpETE-PE), a ferroptotic cell death signal, by binding to the 15-LOX/PEBP1 complex.[9][10] This indicates a more specific enzymatic interaction beyond general radical trapping.

-

Pseudo-catalytic Cycle: Interestingly, some studies propose that Fer-1 is not consumed during its antioxidant activity.[11][12] It is suggested that the Fer-1 radical formed after scavenging a lipid radical can be reduced back to its active form by ferrous iron, creating a pseudo-catalytic cycle.[11][13]

References

- 1. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. On the Mechanism of Cytoprotection by this compound and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C15H22N2O2 | CID 4068248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Resolving the paradox of ferroptotic cell death: this compound binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolving the paradox of ferroptotic cell death: this compound binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insight into the mechanism of ferroptosis inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insight into the mechanism of ferroptosis inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ferrostatin-1: A Technical Guide to its Core Mechanism of Ferroptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] Since its identification, ferroptosis has been implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer, making it a compelling target for therapeutic intervention.[3][4] Ferrostatin-1 (Fer-1) has emerged as a potent and specific inhibitor of ferroptosis, serving as an indispensable tool for studying this cell death modality and as a lead compound for the development of novel therapeutics.[5][6][7] This in-depth technical guide elucidates the core mechanisms by which this compound inhibits ferroptosis, providing detailed experimental protocols and quantitative data to support further research and drug development efforts.

Chemical Properties and Structure

This compound is a synthetic aromatic amine with the chemical name ethyl 3-amino-4-(cyclohexylamino)benzoate.[8] Its structure features a lipophilic N-cyclohexyl moiety, which is thought to anchor the molecule within biological membranes, and an aromatic amine group that is critical for its antioxidant activity.[9]

| Property | Value | Reference |

| IUPAC Name | ethyl 3-amino-4-(cyclohexylamino)benzoate | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₂₂N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 262.35 g/mol | --INVALID-LINK-- |

| CAS Number | 347174-05-4 | --INVALID-LINK-- |

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The primary mechanism by which this compound prevents ferroptosis is through the inhibition of lipid peroxidation.[10][11] This is achieved through a multi-faceted approach involving radical trapping, interaction with iron, and modulation of enzymatic lipid peroxidation.

Radical-Trapping Antioxidant (RTA) Activity

This compound is a potent radical-trapping antioxidant (RTA).[3][12] During ferroptosis, the accumulation of labile iron catalyzes the formation of highly reactive lipid radicals (L•) and lipid peroxyl radicals (LOO•) from polyunsaturated fatty acids (PUFAs) within cellular membranes. These radicals propagate a chain reaction of lipid peroxidation, leading to membrane damage and cell death. This compound intercepts these lipid radicals, effectively terminating the chain reaction.[3][12] The aromatic amine moiety of Fer-1 is crucial for this activity, as it can donate a hydrogen atom to the lipid radicals, thereby neutralizing them.[5]

Interaction with Iron

Recent evidence suggests that this compound's anti-ferroptotic activity is enhanced in the presence of ferrous iron (Fe²⁺).[13][14] It is proposed that Fer-1 can form a complex with iron, and this complex participates in a pseudo-catalytic cycle.[13][14] In this cycle, Fer-1 reduces initiating alkoxyl radicals generated from the reaction of Fe²⁺ with lipid hydroperoxides. The resulting Fer-1 radical is then reduced back to its active form by Fe²⁺, allowing it to participate in further radical scavenging.[13][14] This recycling mechanism enhances the efficiency of Fer-1 as an antioxidant.

Inhibition of the 15-Lipoxygenase (15-LOX)/PEBP1 Complex

While this compound is a poor inhibitor of 15-lipoxygenase (15-LOX) alone, it effectively inhibits the production of hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HpETE-PE) by the 15-LOX/Phosphatidylethanolamine Binding Protein-1 (PEBP1) complex.[5][10][15] This complex is a key enzymatic driver of lipid peroxidation in some forms of ferroptosis.[5][10] Computational modeling suggests that Fer-1 binds to the 15-LOX/PEBP1 complex at the interface of the two proteins, disrupting the allosteric movements required for its catalytic activity.[10][11]

Quantitative Data on this compound Efficacy

The potency of this compound can vary depending on the cell type, the inducer of ferroptosis, and the experimental conditions. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) are commonly used to quantify its efficacy.

| Cell Line | Ferroptosis Inducer | EC₅₀/IC₅₀ | Reference |

| HT-1080 | Erastin | 60 nM (EC₅₀) | [5][7][16] |

| HT-1080 | RSL3 | ~40 nM (IC₅₀) | [16] |

| HT-22 | Glutamate | ~12 µM (Max effect) | [17] |

| 15LOX2/PEBP1 complex | (in vitro) | ~10 nM (IC₅₀) | [5] |

Experimental Protocols

Cell Viability Assay to Assess Ferroptosis Inhibition

This protocol describes a method to determine the ability of this compound to rescue cells from ferroptosis induced by agents like erastin or RSL3.

Materials:

-

Cell line of interest (e.g., HT-1080)

-

Complete cell culture medium

-

Ferroptosis inducer (e.g., Erastin, RSL3)

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

-

Prepare serial dilutions of the ferroptosis inducer and this compound.

-

Treat the cells with the ferroptosis inducer in the presence or absence of varying concentrations of this compound.[16] Include appropriate vehicle controls (e.g., DMSO).

-

Incubate the plate for a predetermined time (e.g., 24-48 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the EC₅₀ of this compound.

Measurement of Lipid ROS with C11-BODIPY 581/591

This protocol outlines the use of the fluorescent probe C11-BODIPY 581/591 to quantify lipid peroxidation in cells.

Materials:

-

Cells cultured on coverslips or in plates suitable for microscopy or flow cytometry

-

Ferroptosis inducer

-

This compound

-

C11-BODIPY 581/591 stock solution (in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with the ferroptosis inducer and/or this compound for the desired duration.

-

Prepare a working solution of C11-BODIPY 581/591 (typically 1-2 µM) in cell culture medium or HBSS.[18]

-

Incubate the cells with the C11-BODIPY 581/591 working solution for 30 minutes at 37°C.[18]

-

Wash the cells twice with HBSS to remove excess probe.[18]

-

Image the cells using a fluorescence microscope with appropriate filter sets for the oxidized (green fluorescence, ~510 nm emission) and reduced (red fluorescence, ~590 nm emission) forms of the probe.[9]

-

Alternatively, for flow cytometry, detach the cells and analyze the fluorescence shift from red to green.

-

Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.

GPX4 Activity Assay

This protocol provides a general outline for measuring the activity of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.

Materials:

-

Cell or tissue lysates

-

GPX4 Activity Assay Kit (commercial kits are available)

-

Microplate reader

Procedure:

-

Prepare cell or tissue lysates according to the assay kit's instructions.

-

Determine the protein concentration of the lysates.

-

The assay typically involves a coupled enzyme reaction where the oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.[19]

-

The rate of NADPH consumption is proportional to the GPX4 activity in the sample.

-

Specific GPX4 activity is often determined by comparing the total activity to the activity in the presence of a GPX4 inhibitor.[20]

-

Follow the specific instructions provided with the commercial assay kit for reagent preparation, incubation times, and data analysis.

Conclusion

This compound is a powerful tool for investigating the mechanisms of ferroptosis and holds significant promise for therapeutic development. Its primary mode of action is the inhibition of lipid peroxidation through a combination of radical trapping, interaction with iron, and modulation of the 15-LOX/PEBP1 complex. Understanding these core mechanisms is crucial for the effective application of this compound in research and for the design of next-generation ferroptosis inhibitors with improved pharmacological properties. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the anti-ferroptotic effects of this compound and other compounds.

References

- 1. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 2. m.youtube.com [m.youtube.com]

- 3. On the Mechanism of Cytoprotection by this compound and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4.10. Ferroptosis Assay [bio-protocol.org]

- 9. abpbio.com [abpbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Resolving the paradox of ferroptotic cell death: this compound binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 15. Resolving the paradox of ferroptotic cell death: this compound binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. msesupplies.com [msesupplies.com]

Ferrostatin-1: A Technical Guide to its Chemical Structure, Properties, and Application in Ferroptosis Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ferrostatin-1 (Fer-1), a potent and selective inhibitor of ferroptosis. It covers its chemical and physical properties, mechanism of action, and detailed protocols for its application in experimental settings.

Chemical Structure and Physicochemical Properties

This compound is an ethyl ester of a 3-amino-4-(cyclohexylamino)benzoic acid.[1] It is a synthetic, radical-trapping antioxidant that specifically inhibits the iron-dependent, non-apoptotic cell death pathway known as ferroptosis.[1][2] Its chemical structure is characterized by an aromatic amine moiety, which is crucial for its antioxidant activity.[3]

Key Structural Identifiers:

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [4][5][9] |

| Molecular Weight | 262.35 g/mol | [6][9][10] |

| Appearance | Crystalline solid; faint purple to brown powder | [4][8] |

| Purity | ≥95% to >98% (by HPLC) | [5][6][8][10] |

| EC₅₀ (vs. Erastin) | ~60 nM | [5][6][11][12] |

| Solubility | DMSO: ≥100 mg/mL (up to 149 mg/mL reported) Ethanol: ≥100 mg/mL DMF: ~30 mg/mL Water: Insoluble (Sparingly soluble in aqueous buffers) | [4][5][7][13] |

| Storage (Solid) | Store at +4°C or 2-8°C. For long-term, store at -20°C. Stable for ≥4 years at -20°C. | [6][8][13] |

| Storage (In Solution) | Store at -20°C or -80°C. Use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [5][14] |

Mechanism of Action in Ferroptosis

Ferroptosis is a form of regulated cell death driven by iron-dependent peroxidation of lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes.[8][10] This process is distinct from other cell death pathways like apoptosis and necrosis.[10] The central regulator of ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides to lipid alcohols using glutathione (GSH) as a cofactor.[6]

Two common chemical inducers of ferroptosis are Erastin and RSL3, which act through different mechanisms:

-

Erastin inhibits system Xc⁻, a cystine/glutamate antiporter. This blocks cystine uptake, leading to depletion of cysteine and subsequently GSH. The lack of GSH inactivates GPX4.[14][15]

-

RSL3 directly and covalently binds to the active site of GPX4, inhibiting its enzymatic activity.[15][16]

In both cases, the inactivation of GPX4 leads to an uncontrolled accumulation of lipid reactive oxygen species (ROS), resulting in oxidative damage to the cell membrane and eventual cell death.[10]

This compound functions as a potent radical-trapping antioxidant (RTA) .[1][11] It directly scavenges lipid peroxyl radicals within the cell membrane, thereby breaking the chain reaction of lipid peroxidation.[2] This action prevents the lethal accumulation of lipid ROS and protects the cell from ferroptotic death, acting downstream of GPX4 inactivation.[3] Some studies also suggest Fer-1 can form a complex with iron, which may contribute to its anti-ferroptotic activity.[4]

Key Experimental Protocols

The following are generalized protocols for assessing the efficacy of this compound in cell culture. Researchers should optimize concentrations and incubation times for their specific cell line and experimental conditions.

In Vitro Cell Viability Assay

This protocol is used to quantify the protective effect of this compound against a ferroptosis inducer.

Methodology:

-

Cell Seeding: Seed cells (e.g., HT-1080, HT-22) in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[13][17]

-

Pre-treatment: Treat cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 2 to 16 hours prior to adding the inducer.[13][18] Include a vehicle control (e.g., DMSO).

-

Induction of Ferroptosis: Add a ferroptosis inducer such as Erastin (e.g., 1-10 µM) or RSL3 (e.g., 0.1-1 µM) to the appropriate wells.[19]

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.[19][20]

-

Viability Measurement:

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

References

- 1. This compound attenuates hypoxic-ischemic brain damage in neonatal rats by inhibiting ferroptosis - Zhang - Translational Pediatrics [tp.amegroups.org]

- 2. invivogen.com [invivogen.com]

- 3. Pharmacological Inhibition of Ferroptosis as a Therapeutic Target for Neurodegenerative Diseases and Strokes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Ferroptosis: Pathological Mechanism and Treatment of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound alleviates cerebral ischemia/reperfusion injury through activation of the AKT/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipid peroxidation assay [bio-protocol.org]

- 8. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cog133.com [cog133.com]

- 15. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound attenuates hypoxic-ischemic brain damage in neonatal rats by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound alleviates lipopolysaccharide-induced acute lung injury via inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oncotarget.com [oncotarget.com]

- 19. The Ferroptosis Inducer Erastin Promotes Proliferation and Differentiation in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Role of Ferrostatin-1 in Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferrostatin-1 (Fer-1) has emerged as a cornerstone tool in the study of ferroptosis, a unique form of regulated cell death driven by iron-dependent lipid peroxidation. This technical guide provides a comprehensive overview of Fer-1's mechanism of action, its role in key signaling pathways, quantitative efficacy, and detailed experimental protocols for its application. Fer-1 is a potent synthetic antioxidant that acts as a radical-trapping agent, specifically preventing the accumulation of lipid hydroperoxides within cellular membranes.[1][2][3][4] Its high efficacy and specificity have made it an invaluable inhibitor for elucidating the complex processes of ferroptosis and for exploring therapeutic strategies in a range of diseases where lipid peroxidation is a key pathological driver, including neurodegenerative disorders, ischemia-reperfusion injury, and certain cancers.[2][5]

Mechanism of Action: A Radical-Trapping Antioxidant

The primary mechanism by which this compound inhibits ferroptosis is through its function as a potent, lipophilic radical-trapping antioxidant (RTA).[1][3][6] It effectively intercepts and neutralizes lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.

The Process of Lipid Peroxidation:

-

Initiation: The process begins with the abstraction of a hydrogen atom from a polyunsaturated fatty acid (PUFA) within a lipid bilayer, forming a lipid radical (L•). This is often catalyzed by iron via Fenton chemistry.

-

Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating a destructive chain reaction.

-

Termination: The chain reaction is terminated when two radicals react with each other or when a radical-trapping antioxidant donates a hydrogen atom to the peroxyl radical.

This compound's Interceptive Role:

This compound, with its arylamine moiety, is highly effective at donating a hydrogen atom to lipid peroxyl radicals, thus terminating the propagation phase of lipid peroxidation.[1][7] Some studies suggest that Fer-1 can also scavenge initiating alkoxyl radicals generated from the reaction of ferrous iron with lipid hydroperoxides.[8][9] Interestingly, it has been proposed that the Fer-1 radical can be reduced back to its active form by ferrous iron, creating a pseudo-catalytic cycle that enhances its antioxidant capacity.[8][9]

Caption: this compound intercepts the lipid peroxidation chain reaction.

Key Signaling Pathways Modulated by this compound

This compound acts downstream in the ferroptosis signaling cascade, directly targeting the execution phase of lipid peroxidation. Its primary point of intervention is within the context of the Glutathione Peroxidase 4 (GPX4) pathway.

The Central Role of GPX4:

GPX4 is a crucial selenoenzyme that detoxifies lipid hydroperoxides by reducing them to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[10][11] Ferroptosis can be initiated by either direct inhibition of GPX4 (e.g., by the small molecule RSL3) or by depletion of GSH.[12] GSH depletion can be induced by inhibiting the cystine/glutamate antiporter (system Xc-), for example, with erastin, which blocks the import of cystine, a necessary precursor for GSH synthesis.[2][10]

When GPX4 activity is compromised, lipid hydroperoxides accumulate, leading to uncontrolled lipid peroxidation and cell death. This compound does not directly interact with GPX4 but acts as a failsafe, scavenging the lipid radicals that accumulate when the GPX4 defense system is overwhelmed or inhibited.[13]

Caption: this compound acts downstream of GPX4 to inhibit lipid peroxidation.

Quantitative Efficacy of this compound

The potency of this compound can vary depending on the cell line, the method of ferroptosis induction, and the assay used for measurement. The half-maximal effective concentration (EC50) is a common metric for its cytoprotective activity.

| Cell Line | Ferroptosis Inducer | EC50 / IC50 | Assay |

| HT-1080 (Fibrosarcoma) | Erastin | 60 nM | Cell Viability |

| HT-1080 (Fibrosarcoma) | Erastin | 70 nM | CellTiter-Glo |

| HT-1080 (Fibrosarcoma) | Erastin | 88 nM | Cell Viability |

| FRDA Fibroblasts | Erastin | 33 nM | ATP Depletion |

| HEK-293 | RSL3 | 0.45–1.77 µM | Lipid Peroxidation |

| HT-22 (Neuronal) | Glutamate | Not specified | Cell Viability |

| Huh7 (Hepatocellular Carcinoma) | MSB | > 25 µM (No rescue) | Cell Viability |

| HCCLM3 (Hepatocellular Carcinoma) | MSB | > 25 µM (No rescue) | Cell Viability |

Note: Data compiled from multiple sources.[4][12][14] The lack of rescue in Huh7 and HCCLM3 cells with MSB suggests a different cell death mechanism or a context where Fer-1 is ineffective.

Experimental Protocols

Accurate and reproducible experimental design is critical when studying this compound and lipid peroxidation. Below are generalized protocols for key assays.

Induction of Ferroptosis and this compound Treatment

This protocol describes a general method for inducing ferroptosis in cultured cells using erastin and co-treating with this compound.

-

Cell Seeding: Plate cells (e.g., HT-1080) in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

-

Preparation of Compounds:

-

Prepare a stock solution of Erastin (e.g., 20 mM in DMSO).[15]

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

On the day of the experiment, dilute the stock solutions in pre-warmed cell culture medium to the desired final concentrations. A typical final concentration for erastin is 5-10 µM, and for Fer-1 is 0.1-2 µM.[2][16]

-

-

Treatment:

-

Endpoint Analysis: Proceed to measure cell viability or lipid peroxidation.

Measurement of Lipid Peroxidation using C11-BODIPY 581/591

C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor.[18] In its reduced state, it fluoresces red, but upon oxidation by lipid radicals, its fluorescence shifts to green.[19] This ratiometric change allows for a quantitative assessment of lipid peroxidation.

-

Cell Treatment: Induce ferroptosis with or without Fer-1 as described in protocol 5.1.

-

Staining:

-

Cell Harvesting and Washing:

-

Analysis:

-

Flow Cytometry: Analyze the cells using a flow cytometer. The oxidized form of the dye is typically excited at 488 nm and detected in the green channel (~510-530 nm), while the reduced form can be excited at 561 nm and detected in the red channel (~580-590 nm). The ratio of green to red fluorescence indicates the level of lipid peroxidation.

-

Fluorescence Microscopy: Visualize cells directly. Capture images in both green and red channels and perform a ratiometric analysis.

-

Caption: Workflow for testing this compound's effect on lipid peroxidation.

Conclusion

This compound is an indispensable tool for studying the role of lipid peroxidation in ferroptosis. Its mechanism as a radical-trapping antioxidant is well-established, and it serves as a potent inhibitor of this lethal process by directly neutralizing lipid peroxyl radicals. By understanding its mechanism, quantitative efficacy, and proper experimental application, researchers can effectively dissect the signaling pathways of ferroptosis and explore its implications in health and disease. The continued use of this compound and its more advanced analogs will undoubtedly pave the way for novel therapeutic interventions targeting lipid peroxidation-driven pathologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Mechanism of Cytoprotection by this compound and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 8. Insight into the mechanism of ferroptosis inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insight into the mechanism of ferroptosis inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ferroptosis-Specific Inhibitor this compound Relieves H2O2-Induced Redox Imbalance in Primary Cardiomyocytes through the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Erastin-induced ferroptosis is a regulator for the growth and function of human pancreatic islet-like cell clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resolving the paradox of ferroptotic cell death: this compound binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 19. abpbio.com [abpbio.com]

- 20. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

Ferrostatin-1: A Technical Guide to its Mechanism in Preventing Iron-Dependent Cell Death

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Ferrostatin-1 (Fer-1) is a potent and selective small-molecule inhibitor of ferroptosis, making it an invaluable tool for studying this cell death modality and a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of the core mechanisms by which this compound prevents iron-dependent cell death, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

The Core Mechanism: Radical-Trapping Antioxidant Activity

The primary mechanism through which this compound prevents ferroptosis is by acting as a potent radical-trapping antioxidant (RTA).[1][2] It effectively intercepts and neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[1][2] This activity is significantly more potent than that of other antioxidants like α-tocopherol (vitamin E) within the cellular membrane environment.[1][2]

This compound's chemical structure, featuring an aryl-alkyl amine moiety, is crucial for its RTA function.[3] This structure allows it to donate a hydrogen atom to lipid radicals, thus terminating the peroxidative chain reaction.[3]

Scavenging of Lipid Peroxyl and Alkoxyl Radicals

The process of lipid peroxidation involves the propagation of lipid radicals. This compound intervenes in this process by scavenging two key types of radicals:

-

Lipid Peroxyl Radicals (LOO•): These are the primary propagating species in lipid peroxidation. Fer-1 efficiently donates a hydrogen atom to LOO•, converting it into a less reactive lipid hydroperoxide (LOOH) and a stabilized Fer-1 radical.

-

Alkoxyl Radicals (LO•): These highly reactive radicals are formed from the decomposition of lipid hydroperoxides, often catalyzed by ferrous iron (Fe²⁺). This compound can also reduce these alkoxyl radicals, further mitigating the damage to cellular membranes.[4][5][6]

The Pseudo-Catalytic Cycle with Ferrous Iron

A compelling aspect of this compound's mechanism is its potential for regeneration in the presence of ferrous iron.[4][6] After Fer-1 donates a hydrogen atom to a lipid radical, it becomes a radical itself. It has been proposed that ferrous iron (Fe²⁺) can then reduce the Fer-1 radical back to its active form.[4][6] This pseudo-catalytic cycle would allow a single molecule of this compound to neutralize multiple lipid radicals, amplifying its protective effect.[4][6] This proposed mechanism also suggests that Fer-1 may chelate iron, reducing the pool of labile iron available to catalyze the formation of highly reactive radicals.[4][6]

Signaling Pathways and Molecular Interactions

The efficacy of this compound is rooted in its ability to intervene in the central signaling cascade of ferroptosis.

The Central Role of GPX4

Glutathione Peroxidase 4 (GPX4) is the primary enzyme responsible for detoxifying lipid hydroperoxides, converting them into non-toxic lipid alcohols using glutathione (GSH) as a cofactor.[7][8] Ferroptosis is often induced by the inhibition of GPX4 activity, either directly by compounds like RSL3 or indirectly by depleting GSH with agents such as erastin.[7] this compound acts downstream of GPX4, scavenging the lipid radicals that accumulate when GPX4 function is compromised. This makes Fer-1 an effective rescue agent in various models of GPX4-dependent ferroptosis.

Inhibition of the 15-Lipoxygenase (15LOX)/PEBP1 Complex

Recent evidence suggests an additional mechanism for this compound's anti-ferroptotic activity. It has been shown that Fer-1 can directly bind to and inhibit the 15-Lipoxygenase (15LOX)/Phosphatidylethanolamine Binding Protein-1 (PEBP1) complex.[9][10] This complex is involved in the enzymatic production of hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HpETE-PE), a specific lipid peroxide that acts as a ferroptotic cell death signal.[9][10] By inhibiting this complex, this compound can prevent the generation of these critical death-inducing lipid species.[9][10]

Quantitative Data on this compound Efficacy

The potency of this compound has been quantified in numerous studies across various cell lines and ferroptosis inducers. The following tables summarize key quantitative data.

| Cell Line | Ferroptosis Inducer | Assay | EC50 / IC50 | Reference |

| HT-1080 | Erastin | Cell Viability | 60 nM | [11][12] |

| HT-1080 | Erastin | Cell Viability | 70 nM | [5] |

| HT-1080 | Erastin | Cell Viability | 88 nM | [5] |

| FRDA Fibroblasts | Erastin | ATP Depletion | 33 nM | [5] |

| HT-22 | Glutamate | Cell Viability | ~6 µM (Significant protection) | [7] |

| Primary Cardiomyocytes | H₂O₂ | Cell Viability | ~6 µM (Significant protection) | [13][14] |

| Balb/3T3 | Cobalt Nanoparticles | Cell Viability | ~1 µM (Significant protection) | [15] |

| Liposomes | Fe²⁺/Ascorbate | Oxygen Consumption | 17 nM | [16] |

Table 1: Potency of this compound in Preventing Cell Death

| Cell Line | Ferroptosis Inducer | Parameter Measured | Effect of this compound | Reference |

| HT-1080 | Erastin | Lipid ROS | Significant reduction | [17] |

| HT-22 | Glutamate | Cytosolic & Lipid ROS | Significant reduction (at 12 µM) | [7] |

| HEI-OC1 | Cisplatin | Lipid ROS | Significant reduction (at 30 µM) | [18] |

| Cardiomyocytes | Excess Iron | Cell Death | Significant inhibition (at 10 µM) | [19] |

| H9c2 | RSL3 | Mitochondrial Lipid Peroxidation | Marked reduction (at 2 µM) | [20] |

| Balb/3T3 | Cobalt Nanoparticles | ROS & MDA levels | Significant reversal | [15] |

Table 2: Effect of this compound on Markers of Oxidative Stress

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying ferroptosis. The following are detailed methodologies for key experiments cited in the context of this compound research.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This ratiometric fluorescent probe is widely used to measure lipid peroxidation in live cells.

Materials:

-

C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Flow cytometer or fluorescence microscope

Protocol:

-

Preparation of C11-BODIPY Stock Solution: Dissolve C11-BODIPY 581/591 in high-quality anhydrous DMSO to create a 10 mM stock solution.[3] Store protected from light at -20°C.

-

Cell Seeding: Seed cells at an appropriate density in a multi-well plate or other suitable culture vessel and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of the ferroptosis inducer and/or this compound for the specified duration.

-

Probe Incubation: Prepare a working solution of C11-BODIPY 581/591 in serum-free cell culture medium at a final concentration of 1-10 µM. Remove the treatment medium from the cells and add the C11-BODIPY working solution. Incubate for 30 minutes at 37°C, protected from light.[1]

-

Washing: Aspirate the probe-containing medium and wash the cells twice with PBS.

-

Data Acquisition:

-

Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence using a flow cytometer. The oxidized form of the probe is typically excited at 488 nm and emission is collected around 510 nm (green channel), while the reduced form is excited at 581 nm and emission is collected around 591 nm (red channel).

-

Fluorescence Microscopy: Image the cells using appropriate filter sets for the oxidized and reduced forms of the probe.

-

-

Data Analysis: Calculate the ratio of the green fluorescence intensity to the red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Cell Viability Assays

Several assays can be used to quantify the protective effect of this compound on cell viability.

4.2.1. MTT/WST-1 Assay

These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

96-well plate reader

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the ferroptosis inducer and this compound as described above.

-

Reagent Addition:

-

MTT: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[21]

4.2.2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is an indicator of metabolically active cells.

Materials:

-

CellTiter-Glo® Reagent (Promega)

-

Opaque-walled multi-well plates

-

Luminometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and perform the treatments.

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

Glutathione (GSH) Measurement

Depletion of GSH is a key event in some forms of ferroptosis.

Materials:

-

GSH/GSSG-Glo™ Assay kit (Promega) or other commercially available kits

-

Luminometer

Protocol:

-

Cell Lysis: Lyse the treated cells according to the kit manufacturer's instructions to release intracellular GSH.

-

Assay Procedure: Follow the specific protocol of the chosen kit, which typically involves the enzymatic conversion of a substrate into a luminescent product in the presence of GSH.

-

Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of GSH in the sample.

Western Blotting for GPX4

This technique is used to assess the protein levels of GPX4.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GPX4 (e.g., from Cell Signaling Technology, Proteintech)[8][22]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lysate Preparation: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by size.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary GPX4 antibody overnight at 4°C.[23]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal and quantify the band intensity, normalizing to a loading control.

Conclusion

This compound is a cornerstone tool in the study of ferroptosis, preventing this form of iron-dependent cell death primarily through its potent radical-trapping antioxidant activity. Its ability to scavenge lipid radicals and potentially engage in a pseudo-catalytic cycle with ferrous iron underscores its high efficacy. Furthermore, its inhibitory action on the 15LOX/PEBP1 complex highlights a multi-faceted mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and modulate ferroptosis. As our understanding of this cell death pathway continues to evolve, this compound will undoubtedly remain a critical compound for elucidating the intricate molecular mechanisms of ferroptosis and for the development of novel therapeutic strategies targeting this process.

References

- 1. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 2. Ferroptosis Research Solutions | Thermo Fisher Scientific - NO [thermofisher.com]

- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptglab.com [ptglab.com]

- 9. 2.3. Measurement of Glutathione [bio-protocol.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]

- 12. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ferroptosis-Specific Inhibitor this compound Relieves H2O2-Induced Redox Imbalance in Primary Cardiomyocytes through the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound alleviates cytotoxicity of cobalt nanoparticles by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insight into the mechanism of ferroptosis inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Elucidating the contribution of mitochondrial glutathione to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]

- 23. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]

Ferrostatin-1: A Technical Guide to its Core Function in Ferroptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Ferrostatin-1 (Fer-1) was one of the first synthetic molecules identified as a potent and selective inhibitor of ferroptosis, making it an invaluable tool for studying this cell death modality and a promising candidate for therapeutic development.[1][2][3] This technical guide provides an in-depth overview of the core function of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Core Function and Mechanism of Action

This compound's primary function is to suppress ferroptosis by inhibiting the accumulation of lipid reactive oxygen species (ROS), thereby preventing oxidative damage to cellular membranes.[1][3] Its mechanism is multifaceted and involves several key actions:

-

Radical-Trapping Antioxidant (RTA): Fer-1 acts as a potent lipophilic radical-trapping antioxidant.[4][5] It effectively scavenges lipid peroxyl radicals within the membrane, breaking the chain reaction of lipid peroxidation.[4][6] While structurally an arylamine, its antioxidant capacity in lipid bilayers is significantly greater than that of endogenous antioxidants like α-tocopherol (Vitamin E).[5]

-

Inhibition of 15-Lipoxygenase (15-LOX): A key enzymatic driver of ferroptosis is the 15-lipoxygenase (15-LOX) enzyme, particularly when in complex with phosphatidylethanolamine binding protein 1 (PEBP1). This complex catalyzes the peroxidation of arachidonoyl-phosphatidylethanolamines (AA-PE) to hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HpETE-PE), a critical death signal in ferroptosis.[7][8] this compound has been shown to bind to the 15-LOX/PEBP1 complex and inhibit its catalytic activity, thus preventing the generation of these pro-ferroptotic lipid hydroperoxides.[7][8] Notably, Fer-1 is a poor inhibitor of 15-LOX alone, highlighting the specificity of its action on the complex.[4][7][9]

-

Iron Chelation and Redox Cycling: this compound can form a complex with ferrous iron (Fe²⁺).[10] This interaction is thought to contribute to its anti-ferroptotic activity by preventing iron from participating in Fenton reactions that generate highly reactive hydroxyl radicals.[10] Furthermore, it is proposed that the this compound radical formed after scavenging a lipid radical can be reduced back to its active form by ferrous iron in a pseudo-catalytic cycle, enhancing its antioxidant efficiency without being rapidly consumed.[10][11]

-

Modulation of the Nrf2/ARE Pathway: Some studies suggest that this compound can indirectly bolster the cell's own antioxidant defenses. It has been observed to activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant genes such as GPX4, HO-1, and SOD.[12][13][14]

The following diagram illustrates the central role of this compound in inhibiting the ferroptosis signaling pathway.

Quantitative Data on this compound Efficacy

The potency of this compound has been quantified in various cellular and biochemical assays. The following tables summarize key efficacy data.

Table 1: In Vitro Efficacy of this compound in Cellular Models

| Cell Line | Ferroptosis Inducer | Assay | EC₅₀ / IC₅₀ | Reference |

| HT-1080 Fibrosarcoma | Erastin | Cell Viability | 60 nM | [2] |

| HT-1080 Fibrosarcoma | RSL3 | HMGB1::Lucia Release | ~100-200 nM | [3] |

| HT-22 Hippocampal Cells | Glutamate | Cell Viability | ~3-12 µM (effective range) | [14] |

| Primary Cardiomyocytes | H₂O₂ | Cell Viability | ~12 µM (effective dose) | [12][13] |

| Balb/3T3 Fibroblasts | Cobalt Nanoparticles | Cell Viability | Effective at 10 µM | [15] |

Table 2: Biochemical Inhibition Constants of this compound

| Target | Substrate | Assay System | IC₅₀ | Reference |

| 15-LOX2/PEBP1 Complex | ETE-PE | In vitro enzymatic assay | ~10 nM | [7] |

| Iron-induced Peroxidation | Linoleic Acid Liposomes | Oxygen Consumption | 17 nM | [11] |

| ABIP-induced Peroxidation | Linoleic Acid Liposomes | Oxygen Consumption | 1.66 µM | [11] |

Key Experimental Protocols

Reproducible experimental design is crucial for studying ferroptosis and its inhibition. Below are detailed methodologies for commonly cited experiments involving this compound.

Protocol 1: Induction and Inhibition of Ferroptosis in Cell Culture

This protocol describes the general workflow for inducing ferroptosis with chemical agents like RSL3 or erastin and assessing the protective effect of this compound.

Methodology:

-

Cell Seeding: Plate cells (e.g., HT-1080, HK-2) in a 96-well plate at a density that ensures they are approximately 80% confluent at the time of treatment.[16]

-

Pre-treatment with this compound: After 24 hours of incubation, replace the medium with fresh medium containing the desired concentrations of this compound. Incubate for 1-2 hours.

-

Induction of Ferroptosis: Add the ferroptosis-inducing agent (e.g., 10 µg/ml LPS for HK-2 cells, 100 nM RSL3 for MEFs) to the wells containing this compound.[8][9][16]

-

Incubation: Incubate the cells for the required duration (e.g., 6 hours for RSL3 in MEFs, 22 hours for LPS in HK-2 cells).[8][9][16]

-

Endpoint Assessment:

-

Cell Viability: Measure cell viability using assays such as MTT or LDH release according to the manufacturer's instructions.[7][14]

-

Lipid Peroxidation: To measure lipid ROS, stain cells with C11-BODIPY 581/591, followed by flow cytometry or fluorescence microscopy.[1][4]

-

Gene/Protein Expression: Harvest cells for qRT-PCR or Western blot analysis to measure the expression of key ferroptosis-related genes like GPX4, SLC7A11, and PTGS2.[12][16]

-

Protocol 2: In Vitro 15-LOX/PEBP1 Inhibition Assay

This protocol outlines a method to assess the direct inhibitory effect of this compound on the enzymatic activity of the 15-LOX/PEBP1 complex.

Methodology:

-

Enzyme and Substrate Preparation: Recombinantly express and purify 15-LOX2 and PEBP1. Prepare the lipid substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE), in a suitable buffer.

-

Reaction Mixture: In a reaction vessel, combine the 15-LOX2/PEBP1 complex with varying concentrations of this compound.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the lipid substrate.

-

Detection of Product: After a defined incubation period, stop the reaction and measure the formation of the hydroperoxidized product (e.g., 15-HpETE-PE). This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS).[7]

-

Calculation of IC₅₀: Determine the concentration of this compound that results in 50% inhibition of the enzyme's activity. The IC₅₀ for Fer-1 inhibition of the 15LOX2/PEBP1 complex is approximately 10 nM.[7]

Protocol 3: Assessment of Radical-Trapping Activity

This protocol describes a method to quantify the radical-trapping antioxidant activity of this compound.

Methodology:

-

System Setup: Use a model system that generates peroxyl radicals at a constant rate. A common method involves the thermal decomposition of an azo initiator like 2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN) in the presence of an oxidizable substrate like styrene or linoleic acid.[4][9]

-

Inhibition Measurement: Introduce this compound into the system and monitor the rate of oxidation of the substrate. The period during which oxidation is suppressed (the inhibition period, τ) is proportional to the concentration of the antioxidant and its stoichiometric number (n, the number of radicals trapped per antioxidant molecule).

-

Rate Constant Determination: The inhibition rate constant (kᵢₙₕ) can be calculated from the kinetics of the inhibited oxidation. This provides a quantitative measure of the antioxidant's reactivity towards peroxyl radicals.[4][9]

Conclusion

This compound is a cornerstone tool in the study of ferroptosis. Its well-characterized function as a potent inhibitor of lipid peroxidation, acting through a combination of radical trapping and specific enzyme inhibition, has been instrumental in defining the molecular mechanisms of this cell death pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations and to explore the therapeutic potential of targeting ferroptosis.

References

- 1. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. invivogen.com [invivogen.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Resolving the paradox of ferroptotic cell death: this compound binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 9. On the Mechanism of Cytoprotection by this compound and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insight into the mechanism of ferroptosis inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insight into the mechanism of ferroptosis inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ferroptosis-Specific Inhibitor this compound Relieves H2O2-Induced Redox Imbalance in Primary Cardiomyocytes through the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound alleviates cytotoxicity of cobalt nanoparticles by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound post-treatment attenuates acute kidney injury in mice by inhibiting ferritin production and regulating iron uptake-related proteins - PMC [pmc.ncbi.nlm.nih.gov]

Ferrostatin-1's Effect on Glutathione Peroxidase 4 (GPX4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, is a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. At the heart of the ferroptosis regulatory network lies Glutathione Peroxidase 4 (GPX4), a selenoenzyme that plays a pivotal role in detoxifying lipid hydroperoxides. Ferrostatin-1 (Fer-1) has emerged as a potent and selective inhibitor of ferroptosis, making the GPX4-Ferrostatin-1 axis a subject of intense research for therapeutic intervention. This technical guide provides an in-depth analysis of the intricate relationship between this compound and GPX4, detailing the mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data to facilitate further research and drug development in this field.

Introduction: The Central Role of GPX4 in Ferroptosis

Glutathione Peroxidase 4 (GPX4) is a unique, monomeric, selenium-containing enzyme that specifically reduces phospholipid hydroperoxides within biological membranes and lipoproteins, thereby protecting cells from membrane lipid peroxidation.[1][2] Its catalytic activity is dependent on reduced glutathione (GSH) as a cofactor.[1][3] The crucial role of GPX4 in preventing ferroptosis is underscored by the fact that both genetic deletion and pharmacological inhibition of GPX4 are potent inducers of this cell death pathway.[4][5]

Ferroptosis is initiated by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[6] This process is primarily counteracted by the GPX4-GSH axis. When the activity of GPX4 is compromised, either through direct inhibition or depletion of its cofactor GSH, lipid hydroperoxides accumulate, leading to membrane damage and eventual cell death.[7][8]

This compound: A Potent Inhibitor of Ferroptosis

This compound is a synthetic antioxidant that has been identified as a highly potent and selective inhibitor of ferroptosis.[9][10] It effectively suppresses erastin-induced ferroptosis in various cell lines.[9] The primary mechanism of action of this compound is through its function as a radical-trapping antioxidant (RTA), rather than as a direct inhibitor of GPX4.[11][12]

Mechanism of Action: Radical Trapping and Iron Chelation

Initial hypotheses suggested that this compound might directly inhibit enzymes involved in lipid peroxidation. However, subsequent studies have demonstrated that its principal anti-ferroptotic activity stems from its ability to scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[11][12]

Furthermore, there is evidence to suggest that this compound can also chelate iron, forming a complex with ferrous iron (Fe2+).[13][14] This action reduces the pool of labile iron that is available to catalyze the formation of lipid radicals through the Fenton reaction.[13][14] This dual mechanism of radical trapping and iron chelation contributes to its high efficiency in preventing ferroptotic cell death.

Recent findings have also indicated that this compound can inhibit the production of hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HpETE-PE), a ferroptotic cell death signal, by binding to the 15-Lipoxygenase (15LOX)/Phosphatidylethanolamine Binding Protein-1 (PEBP1) complex.[15][16] While Fer-1 is a poor inhibitor of 15LOX alone, its interaction with the complex effectively suppresses the generation of peroxidized phosphatidylethanolamine.[15][16]

Quantitative Data: this compound Activity

The potency of this compound as a ferroptosis inhibitor has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line | Condition | Reference |

| EC50 | 60 nM | HT-1080 | Erastin-induced ferroptosis | [9] |

| EC50 | 45 ± 5 nM | Pfa-1 mouse fibroblasts | (1S,3R)-RSL3-induced GPX4 inhibition | [12] |

| Inhibition Rate Constant (kinh) vs. Peroxyl Radicals | (4.6 ± 0.8) × 10^4 M⁻¹s⁻¹ | In phosphatidylcholine lipid bilayers | - | [11] |

Signaling Pathways

The interplay between this compound and GPX4 is best understood within the broader context of the ferroptosis signaling pathway.

The Core Ferroptosis Pathway

The central axis of ferroptosis involves the inhibition of the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular cysteine and subsequently GSH.[17][18] This impairs GPX4 function, resulting in the accumulation of lipid ROS. The process is iron-dependent, as iron catalyzes the formation of lipid radicals.

References

- 1. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione Peroxidase 4 (GPX4) | Abcam [abcam.com]

- 7. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into the mechanism of ferroptosis inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. On the Mechanism of Cytoprotection by this compound and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insight into the mechanism of ferroptosis inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 16. Resolving the paradox of ferroptotic cell death: this compound binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Early Studies on the Efficacy of Ferrostatin-1: A Technical Guide

An In-depth Analysis of the Core Principles and Foundational Research for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrostatin-1 (Fer-1) has emerged as a cornerstone tool in the study of ferroptosis, a unique form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Since its identification as a potent and selective inhibitor of this process, Fer-1 has been instrumental in elucidating the molecular mechanisms of ferroptosis and exploring its therapeutic potential in a variety of disease models.[3][4] This technical guide provides a comprehensive overview of the early, foundational studies on the efficacy of this compound, with a focus on quantitative data, experimental methodologies, and the core signaling pathways it modulates.

Mechanism of Action

This compound is a synthetic antioxidant that functions as a radical-trapping antioxidant (RTA).[1][5] Its primary mechanism involves scavenging lipid peroxyl radicals within cellular membranes, thereby preventing the propagation of lipid peroxidation that is the hallmark of ferroptosis.[1] Early investigations revealed that Fer-1's efficacy is largely attributed to its ortho-amine (-NH) moiety.[2] It has been shown to be significantly more potent than common phenolic antioxidants in inhibiting ferroptosis.[6][7]

A key target of this compound is the 15-lipoxygenase (15-LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex.[8] Fer-1 binds to this complex and inhibits its catalytic activity, specifically preventing the peroxidation of arachidonoyl-phosphatidylethanolamine (ETE-PE) to hydroperoxy-arachidonoyl-phosphatidylethanolamine (15-HpETE-PE), a critical signaling molecule for ferroptosis.[8] While Fer-1 is a potent inhibitor of the 15-LOX/PEBP1 complex, it does not significantly inhibit 15-LOX-1 alone at concentrations where it effectively prevents ferroptosis.[9]

Quantitative Efficacy of this compound

The following tables summarize the quantitative data from early studies, demonstrating the efficacy of this compound in various in vitro models of ferroptosis.

| Cell Line | Ferroptosis Inducer | This compound Concentration | Observed Effect | Reference |

| HT-1080 | Erastin | 60 nM (EC50) | Suppression of ferroptosis | [4] |

| HT-1080 | Erastin (10 µM) | 1 µM | Maintained normal levels of a subset of metabolites | [3] |

| Pfa-1 Mouse Fibroblasts | (1S,3R)-RSL3 (100 nM) | 45 ± 5 nM (EC50) | Inhibition of ferroptosis | [9][10] |

| Healthy Medium Spiny Neurons (MSNs) | - | 10 nM, 100 nM, 1 µM | Significantly increased the number of healthy MSNs | [11] |

| Oligodendrocytes | Cystine deprivation | 100 nM | Fully protected from cell death | [11] |

| Kidney Proximal Tubules | Hydroxyquinoline + Ferrous Ammonium Sulfate (10 µM each) | 0.1-2 µM | Prevented lethality | [11] |

| Balb/3T3 | Cobalt Nanoparticles (CoNPs) (400 µM) | 1 µM | Highest cell survival rate | [5] |

| HT-22 | Glutamate (5 mM) | 3, 6, 12 µM | Significantly improved survival rate | [12] |

| Primary Cardiomyocytes | H2O2 (200 µM) | 3 µM, 12 µM | Dose-dependent decrease in ROS levels | [13] |

| Biomarker | Cell Line/Model | Treatment | This compound Concentration | Effect on Biomarker | Reference |

| Lipid ROS | HT-1080 | Erastin | Not specified | Inhibited accumulation | [3] |

| C11-BODIPY oxidation | HT-1080 | Erastin | Not specified | Blocked oxidation | [3] |

| ROS and MDA | Balb/3T3 | CoNPs (400 µM) | 1 µM | Effectively reversed the increase | [5] |

| Cytoplasmic and Lipid ROS | HT-22 | Glutamate (5 mM) | 3, 6, 12 µM | Significantly inhibited production | [12] |

| GSH and Gpx | HT-22 | Glutamate (5 mM) | 3, 6, 12 µM | Reversed glutamate-induced suppression | [12] |

| ROS | CLP-induced AKI mice | CLP | Not specified | Decreased levels | [14] |

| MDA | CLP-induced AKI mice | CLP | Not specified | Decreased levels | [14] |

| GSH | CLP-induced AKI mice | CLP | Not specified | Increased level | [14] |

| GPX4, SLC7A11, NRF2, FTH1 | CLP-induced AKI mice | CLP | Not specified | Suppressed alterations in expression | [14] |

| ROS | LPS-induced HK2 cells | LPS | Not specified | Diminished levels | [14] |

| GPX4, SLC7A11, NRF2, FTH1 | LPS-induced HK2 cells | LPS | Not specified | Prevented decrease in expression | [14] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon early findings. Below are protocols for key experiments cited in the foundational studies of this compound.

In Vitro Ferroptosis Inhibition Assay (Erastin-Induced)

-

Cell Line: HT-1080 fibrosarcoma cells are commonly used.

-

Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells/well and allowed to adhere overnight.

-

Treatment:

-

A stock solution of this compound is prepared in DMSO.

-

Cells are pre-treated with various concentrations of this compound (e.g., ranging from 10 nM to 10 µM) for 1-2 hours.

-

Erastin is then added to a final concentration of 10 µM to induce ferroptosis.

-

-

Incubation: Cells are incubated for 24-48 hours.

-

Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® Luminescent Cell Viability Assay or by staining with propidium iodide and analysis via flow cytometry.

-

Data Analysis: The half-maximal effective concentration (EC50) of this compound is calculated by plotting cell viability against the logarithm of this compound concentration.

Lipid Peroxidation Measurement using C11-BODIPY

-

Cell Line: HT-1080 or other susceptible cell lines.

-

Treatment:

-

Cells are treated with an inducer of ferroptosis (e.g., 10 µM erastin) with or without co-treatment with this compound (e.g., 1 µM).

-

-

Staining:

-

Towards the end of the treatment period (e.g., after 6-8 hours), cells are loaded with the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 (at a final concentration of 2 µM) for 30 minutes.

-

-

Analysis:

-

Cells are harvested, washed with PBS, and analyzed by flow cytometry.

-

Oxidation of the C11-BODIPY probe leads to a shift in its fluorescence emission from red to green, which can be quantified to measure the extent of lipid peroxidation.

-

Western Blot Analysis for Ferroptosis-Related Proteins

-

Cell Culture and Treatment: Cells are cultured and treated with a ferroptosis inducer and/or this compound as described above.

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key ferroptosis-related proteins such as GPX4, SLC7A11, and FTH1.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of ferroptosis and a typical experimental workflow for evaluating this compound efficacy.

Caption: The Ferroptosis Signaling Pathway and Points of this compound Intervention.

Caption: A Typical Experimental Workflow for Evaluating this compound Efficacy.

Conclusion

The early studies on this compound laid a critical foundation for the burgeoning field of ferroptosis research. They not only established its potency and selectivity as an inhibitor but also provided the initial mechanistic insights into its function as a radical-trapping antioxidant and an inhibitor of the 15-LOX/PEBP1 complex. The quantitative data and experimental protocols from this seminal work continue to guide current research and the development of novel therapeutics targeting ferroptosis-related diseases. This technical guide serves as a centralized resource for researchers to understand and apply the foundational principles of this compound's action in their own investigations.

References

- 1. invivogen.com [invivogen.com]

- 2. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 3. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound alleviates cytotoxicity of cobalt nanoparticles by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Insight into the mechanism of ferroptosis inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resolving the paradox of ferroptotic cell death: this compound binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. On the Mechanism of Cytoprotection by this compound and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. This compound protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ferroptosis-Specific Inhibitor this compound Relieves H2O2-Induced Redox Imbalance in Primary Cardiomyocytes through the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound post-treatment attenuates acute kidney injury in mice by inhibiting ferritin production and regulating iron uptake-related proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Ferrostatin-1 In Vivo Administration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction